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molecular formula C6H11N3O B8764461 2-(Azidomethyl)oxane CAS No. 181945-29-9

2-(Azidomethyl)oxane

Cat. No. B8764461
M. Wt: 141.17 g/mol
InChI Key: UFOILRIAHBQPNH-UHFFFAOYSA-N
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Patent
US06642390B2

Procedure details

A mixture of sodium azide (65 g, 1 mol), dimethylsulfoxide (800 ml), and 2-(bromomethyl)-tetrahydro-2H-pyran (89.5 g, 0.5 mol) is stirred at 50° C. for 12 hours. The reaction mixture is allowed cool to room temperature and then slowly poured into ice water. The reaction is extracted with ether (3×400 ml). The combined organic extracts are washed with water (500 ml) and then brine (500 ml), and dried over sodium sulfate. Removal of the volatiles in vacuo affords the pure title compound (62 g, 88%) as a colorless oil.
Quantity
65 g
Type
reactant
Reaction Step One
Quantity
89.5 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
88%

Identifiers

REACTION_CXSMILES
[N-:1]=[N+:2]=[N-:3].[Na+].Br[CH2:6][CH:7]1[CH2:12][CH2:11][CH2:10][CH2:9][O:8]1>CS(C)=O>[N:1]([CH2:6][CH:7]1[CH2:12][CH2:11][CH2:10][CH2:9][O:8]1)=[N+:2]=[N-:3] |f:0.1|

Inputs

Step One
Name
Quantity
65 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
89.5 g
Type
reactant
Smiles
BrCC1OCCCC1
Name
Quantity
800 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
is stirred at 50° C. for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is allowed cool to room temperature
EXTRACTION
Type
EXTRACTION
Details
The reaction is extracted with ether (3×400 ml)
WASH
Type
WASH
Details
The combined organic extracts are washed with water (500 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
brine (500 ml), and dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
Removal of the volatiles in vacuo

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
N(=[N+]=[N-])CC1OCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 62 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 87.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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